1-(2,4-dichlorophenyl)-3-(2-methoxyethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
1-(2,4-DICHLOROPHENYL)-3-(2-METHOXYETHYL)-7,8-DIMETHYL-1H,2H,3H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic compound characterized by its unique structure, which includes a pyrimido[1,2-a][1,3,5]triazine core
Preparation Methods
The synthesis of 1-(2,4-DICHLOROPHENYL)-3-(2-METHOXYETHYL)-7,8-DIMETHYL-1H,2H,3H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the pyrimido[1,2-a][1,3,5]triazine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the 2,4-dichlorophenyl group: This is usually achieved through a substitution reaction, where the dichlorophenyl group is introduced to the core structure.
Attachment of the 2-methoxyethyl group: This step involves the use of an alkylation reaction to attach the methoxyethyl group to the core.
Methylation: The final step involves the methylation of the compound to achieve the desired structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(2,4-DICHLOROPHENYL)-3-(2-METHOXYETHYL)-7,8-DIMETHYL-1H,2H,3H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, where chlorine atoms can be replaced by other substituents.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of specific bonds within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-DICHLOROPHENYL)-3-(2-METHOXYETHYL)-7,8-DIMETHYL-1H,2H,3H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-DICHLOROPHENYL)-3-(2-METHOXYETHYL)-7,8-DIMETHYL-1H,2H,3H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2,4-DICHLOROPHENYL)-3-(2-METHOXYETHYL)-7,8-DIMETHYL-1H,2H,3H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol: This compound shares the dichlorophenyl group but differs in its core structure and functional groups.
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-ethanol: Similar to the previous compound, it has the dichlorophenyl group but a different core structure.
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol: Another compound with the dichlorophenyl group, differing in the core and functional groups.
The uniqueness of 1-(2,4-DICHLOROPHENYL)-3-(2-METHOXYETHYL)-7,8-DIMETHYL-1H,2H,3H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H20Cl2N4O2 |
---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(2-methoxyethyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C17H20Cl2N4O2/c1-11-12(2)20-17-22(15-5-4-13(18)8-14(15)19)9-21(6-7-25-3)10-23(17)16(11)24/h4-5,8H,6-7,9-10H2,1-3H3 |
InChI Key |
HNEBBCKTOAKGDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)CCOC)C3=C(C=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
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